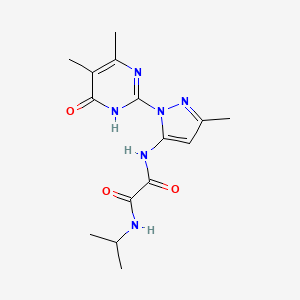

N1-(1-(4,5-二甲基-6-氧代-1,6-二氢嘧啶-2-基)-3-甲基-1H-吡唑-5-基)-N2-异丙基草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N1-substituted 1,2,3,6-tetrahydropyrimidin-2-ones, which are structurally related to the compound of interest, has been achieved through a domino reaction involving nitrile oxide and thiazolo[3,2-a]pyrimidine derivatives. This process includes a 1,3-dipolar cycloaddition followed by ring-opening and substitution, leading to the formation of the desired products in moderate yields. The reaction pathway suggests a versatile approach to synthesizing a wide range of N1-substituted pyrimidinone derivatives, potentially including the compound "N1-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-isopropyloxalamide" .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using various analytical techniques. Infrared spectroscopy (IR), elemental analysis, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to determine the structural attributes of the synthesized compounds. Additionally, X-ray crystallographic analysis provides a definitive structural elucidation, confirming the molecular framework and the presence of specific functional groups that are likely to be present in the compound of interest .

Chemical Reactions Analysis

While the specific chemical reactions of "N1-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-isopropyloxalamide" are not detailed in the provided papers, the reported synthesis and characterization of related compounds suggest that similar intermolecular interactions, such as hydrogen bonding and π-interactions, could play a significant role in the reactivity and stability of this compound. The presence of hydrogen bonds and π-interactions in the crystal packing of related compounds indicates that these forces are likely to influence the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of antipyrine-like derivatives have been extensively studied, revealing that their solid-state structures are stabilized by a network of N–H∙∙∙O and C–H∙∙∙O hydrogen bonds. Additionally, C–H∙∙∙π and lone pair∙∙∙π contacts contribute to the stabilization of the crystal structure. Hirshfeld surface analysis and density functional theory (DFT) calculations, including B3LYP-D3/def2-TZVP level of theory, have been used to analyze the energetic contributions of these interactions. The results indicate that hydrogen bonding interactions are energetically significant, while the total binding energies are dominated by a combination of π-interactions, which include C–H∙∙∙π, π∙∙∙π, and lone pair halogen∙∙∙π interactions. These findings suggest that the compound "N1-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-isopropyloxalamide" may exhibit similar properties and stabilization mechanisms .

科学研究应用

合成和表征

吡唑衍生物已通过各种方法合成和表征,包括 X 射线晶体学,以识别它们的结构和潜在的生物活性。一项研究探索了吡唑衍生物的合成及其表征,揭示了它们在抗肿瘤、抗真菌和抗菌药效基团位点的见解,表明它们在开发新型药理剂方面的潜在用途 (Titi 等,2020)。

抗癌活性

对吡唑并[3,4-d]嘧啶-4-酮衍生物的研究已证明具有显着的抗癌活性,特别是对人乳腺腺癌细胞系。这强调了这些化合物在癌症研究中的潜力,为开发新的抗癌剂奠定了基础 (Abdellatif 等,2014)。

杀虫和抗菌潜力

嘧啶连接的吡唑杂环化合物的合成在评估其杀虫和抗菌潜力方面显示出有希望的结果。此类研究突出了这些化合物在开发新型杀虫剂和抗菌剂中的相关性,反映了它们多样化的科学应用 (Deohate & Palaspagar,2020)。

酶抑制在治疗应用中的作用

吡唑并嘧啶衍生物已被研究其作为酶抑制剂的作用,例如磷酸二酯酶 1 (PDE1),表明它们在治疗与神经退行性和神经精神疾病相关的认知障碍方面的效用。这一研究领域指出了这些化合物在解决复杂健康状况中的潜在治疗应用 (Li 等,2016)。

属性

IUPAC Name |

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O3/c1-7(2)16-13(23)14(24)18-11-6-8(3)20-21(11)15-17-10(5)9(4)12(22)19-15/h6-7H,1-5H3,(H,16,23)(H,18,24)(H,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMYBOJLSONLIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C(=O)NC(C)C)C2=NC(=C(C(=O)N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-isopropyloxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3012523.png)

![(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3012532.png)

![(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B3012533.png)

![5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3012534.png)

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3012536.png)

![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3012537.png)

![3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3012538.png)

![(5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3012539.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate](/img/structure/B3012540.png)

![2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3012542.png)

![N,N-dimethyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3012544.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B3012545.png)